Isoconazole

Overview

Description

Isoconazole is an azole antifungal drug primarily used to treat superficial skin and vaginal infections. It is known for its broad-spectrum activity against various fungi, including dermatophytes, yeasts, and molds. This compound is often compared to clotrimazole in terms of effectiveness .

Preparation Methods

The preparation of isoconazole involves several synthetic steps:

Catalysis of Trichloroacetophenone: The raw material trichloroacetophenone is catalyzed using a reduction catalyst to obtain 1-(2,4-dichlorophenyl)-2-chloro-ethanol.

N-Alkylation Reaction: This intermediate undergoes N-alkylation with imidazole to form 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole.

Etherification: The intermediate is then etherified with 2,6-dichlorobenzyl chloride.

Acidization: The product is acidized using nitric acid to form this compound nitrate.

Recrystallization and Purification: The crude this compound nitrate is recrystallized and purified to obtain the final product.

Chemical Reactions Analysis

Isoconazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

Substitution: this compound can undergo substitution reactions, particularly involving the imidazole ring and the chlorinated aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Introduction to Isoconazole

This compound is a broad-spectrum antifungal agent primarily used in topical formulations for the treatment of various fungal infections. It is an azole derivative, structurally related to miconazole and econazole, and exhibits significant activity against dermatophytes, yeasts, and certain gram-positive bacteria. This article explores the applications of this compound in scientific research, particularly focusing on its clinical efficacy, formulation innovations, and pharmacological properties.

Antifungal Treatment

This compound is primarily marketed as a topical treatment for conditions such as:

- Vaginal Candidiasis : Clinical studies have shown that this compound can effectively treat vaginal candidiasis, with 80-90% of patients achieving clinical and mycological cure after once-daily applications. The drug maintains therapeutic concentrations in the vagina for up to 72 hours post-application .

- Dermatophytoses : this compound is effective against various dermatophyte infections, including tinea pedis (athlete's foot) and tinea corporis. It has been used in combination therapies to enhance efficacy against resistant fungal strains .

Comparative Studies

Recent studies have compared this compound with other antifungal agents. For instance, a double-blind study evaluated its effectiveness against terbinafine for treating tinea nigra plantaris. Both agents demonstrated similar efficacy, indicating that this compound is a viable alternative in antifungal therapy .

Invasomal Gel Formulations

Recent research has focused on developing invasomal gel formulations of this compound. These formulations aim to improve drug delivery and bioavailability. A study indicated that an optimized invasomal gel achieved a cumulative drug release of 98.95% over 12 hours, showcasing its potential for sustained antifungal activity . The controlled release profile is crucial for maintaining effective drug concentrations at the site of infection.

Pharmacokinetics and Penetration Studies

Investigations into the pharmacokinetics of this compound have revealed that it can penetrate the stratum corneum and hair follicles effectively. A study demonstrated that even after a 14-day topical application period, this compound was detectable in skin layers above the minimal inhibitory concentration for up to two weeks post-treatment . This sustained presence underscores its potential for long-term antifungal effects.

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Mechanism of Action

Isoconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. It targets the enzyme lanosterol 14-α-demethylase, which is involved in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Isoconazole is similar to other azole antifungal drugs, such as:

- Clotrimazole

- Miconazole

- Bifonazole

- Ketoconazole What sets this compound apart is its broad-spectrum activity and its effectiveness in treating both dermatophytes and yeasts. Additionally, this compound nitrate can be used in combination with corticosteroids like diflucortolone to enhance its bioavailability and therapeutic effects .

Biological Activity

Isoconazole, a broad-spectrum antifungal agent, is primarily known for its effectiveness against various dermatophytes, pathogenic yeasts, and filamentous fungi. Additionally, it exhibits significant antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activities of this compound, highlighting its antimicrobial efficacy, mechanisms of action, and clinical applications.

This compound belongs to the imidazole class of antifungals and functions by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately results in cell death. The compound's structure allows it to interact effectively with fungal enzymes involved in ergosterol biosynthesis.

Antifungal Efficacy

This compound demonstrates potent antifungal activity against a variety of pathogens associated with skin infections. In vitro studies have shown that this compound has minimum inhibitory concentrations (MICs) significantly lower than those for many competing antifungals. For instance, it has been reported to be effective against:

- Dermatophytes : Trichophyton spp., Microsporum spp.

- Yeasts : Candida albicans

- Filamentous fungi : Aspergillus spp.

The following table summarizes the antifungal activity of this compound against common pathogens:

Antibacterial Efficacy

This compound also exhibits broad-spectrum antibacterial activity. Studies indicate that it is effective against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial mechanism involves the generation of reactive oxygen species (ROS), which contribute to its bactericidal effects.

The following table outlines the antibacterial activity of this compound:

| Bacteria | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Methicillin-resistant S. aureus | 1.0 | |

| Bacillus cereus | 0.25 |

Case Studies and Clinical Applications

This compound is commonly used in dermatological formulations for treating dermatomycoses, often in combination with corticosteroids to enhance its efficacy and reduce inflammation. A notable case study evaluated the efficacy of this compound nitrate (ISN) combined with diflucortolone valerate in treating inflammatory mycotic infections. Results indicated that this combination not only provided faster relief from symptoms but also improved overall therapeutic outcomes compared to monotherapy.

In a clinical trial involving patients with inflammatory dermatomycoses, the combination treatment showed:

- Faster onset of action : Patients experienced significant symptom relief within 48 hours.

- Improved patient satisfaction : Higher adherence rates were noted due to rapid symptom resolution.

Q & A

Basic Research Questions

Q. What are the essential safety protocols for handling Isoconazole in laboratory settings?

Researchers must wear protective equipment (gloves, masks, lab coats, and goggles) to avoid skin contact and inhalation. Waste should be segregated and disposed of via certified biohazard waste management services to prevent environmental contamination. Experimental setups should prioritize fume hoods for volatile reactions .

Q. How should researchers design initial experiments to assess this compound’s physicochemical properties?

Begin with spectroscopic characterization:

- FT-IR : Identify functional groups (e.g., C-N stretching in azole rings).

- UV-Vis : Analyze electronic transitions for structural insights.

- 1H NMR : Confirm purity and molecular conformation. Experimental protocols should align with computational validation (e.g., comparing observed FT-IR peaks with Density Functional Theory (DFT)-predicted vibrations) .

Q. What literature review strategies are effective for identifying gaps in this compound research?

Use academic databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "this compound AND antifungal mechanisms") and prioritize peer-reviewed journals. Focus on unresolved issues such as structure-activity relationships or resistance mechanisms. Avoid unreliable sources like .

Advanced Research Questions

Q. What computational methods are recommended for modeling this compound’s molecular interactions, and how do they compare with experimental data?

- DFT frameworks : Use B3LYP/6-311++G(d,p) for geometry optimization and vibrational analysis. Include solvent effects via the Conductor-like Polarizable Continuum Model (CPCM).

- Validation : Compare computed NMR chemical shifts or UV-Vis absorption bands with experimental results. Discrepancies >5% may indicate the need for hybrid functionals or larger basis sets .

Table 1 : Example DFT vs. Experimental FT-IR Peaks for this compound

| Vibration Mode | Experimental (cm⁻¹) | DFT-Predicted (cm⁻¹) | Deviation (%) |

|---|---|---|---|

| C-N Stretch | 1250 | 1238 | 0.96 |

| Aromatic C-H | 3100 | 3085 | 0.48 |

Q. How can researchers resolve contradictions in spectroscopic data (e.g., FT-IR peaks) across studies on this compound?

- Step 1 : Replicate experiments under standardized conditions (solvent, concentration, temperature).

- Step 2 : Apply multivariate analysis to identify confounding variables (e.g., crystallinity vs. amorphous forms).

- Step 3 : Cross-validate with complementary techniques (e.g., Raman spectroscopy or X-ray diffraction) .

Q. What frameworks (e.g., PICOT, FINER) are suitable for designing antifungal studies involving this compound?

- PICOT : Define P opulation (e.g., Candida albicans strains), I ntervention (this compound dosage), C omparator (fluconazole), O utcome (minimum inhibitory concentration), T ime (48-hour incubation).

- FINER : Ensure questions are F easible (in vitro models first), I nteresting (mechanistic novelty), N ovel (resistance pathways), E thical (animal model alternatives), R elevant (clinical translatability) .

Q. How can in vitro testing parameters be optimized to evaluate this compound’s efficacy against resistant fungal strains?

- Culture conditions : Use standardized media (e.g., RPMI-1640) and inoculum sizes (1–5 × 10³ CFU/mL).

- Dosage range : Test 0.5–64 µg/mL with serial dilutions.

- Endpoint criteria : Define MIC50/MIC90 using broth microdilution per CLSI guidelines. Include positive (azole-sensitive strains) and negative controls .

Q. Methodological Considerations

Q. What statistical practices are critical when reporting this compound’s bioactivity data?

- Report means ± SD/SE with n ≥ 3 replicates.

- Use ANOVA for multi-group comparisons (post-hoc Tukey test) and specify significance thresholds (e.g., p < 0.05). Avoid overprecision (e.g., reporting MIC values to two decimal places) .

Q. How should researchers address ethical considerations in animal studies involving this compound?

- Obtain institutional ethics committee approval (IACUC).

- Adhere to the 3Rs (Replacement, Reduction, Refinement): Use Galleria mellonella larvae as an alternative to mammals for preliminary toxicity screening .

Q. Data Presentation Guidelines

Q. What are the best practices for presenting spectroscopic and computational data in publications?

- Tables : Label with Roman numerals, include footnotes for experimental conditions, and align decimals.

- Figures : Use high-resolution spectra with labeled axes (e.g., “Wavelength (nm)” vs. “Absorbance”).

- Supplementary files : Provide raw DFT input/output files and crystal structures in repositories like Zenodo .

Properties

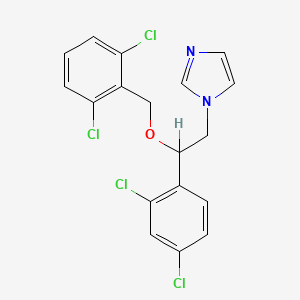

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIPASJGOJYODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24168-96-5 (nitrate) | |

| Record name | Isoconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045447 | |

| Record name | Isoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27523-40-6 | |

| Record name | Isoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27523-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRI7WFR424 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.